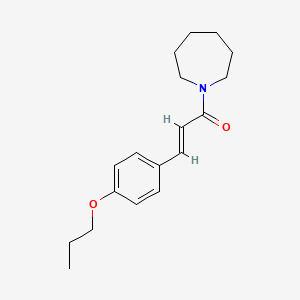

(E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-2-15-21-17-10-7-16(8-11-17)9-12-18(20)19-13-5-3-4-6-14-19/h7-12H,2-6,13-15H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGHBNKXQBKGNN-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one, with the molecular formula C18H25NO2 and a molecular weight of 287.403 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H25NO2

- Molecular Weight : 287.403 g/mol

- CAS Number : 433973-68-3

- Purity : Typically around 95% .

The biological activity of (E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one can be attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : This compound may influence signaling pathways mediated by GPCRs, which are integral to many physiological processes. Activation or inhibition of these receptors can lead to various downstream effects, including modulation of neurotransmitter release and hormone secretion .

- Enzyme Inhibition : Preliminary studies suggest that this compound might act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting lipid metabolism and steroidogenesis .

- Antioxidant Activity : There is evidence indicating that compounds with similar structures exhibit antioxidant properties, which can protect against oxidative stress in cells .

Anticancer Activity

Research has demonstrated that compounds structurally related to (E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one exhibit anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Neuroprotective Effects

The compound may also possess neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where oxidative stress plays a crucial role .

Case Studies

Scientific Research Applications

Biological Activities

Research indicates that (E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one possesses a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Some notable areas of interest include:

1. Anticancer Activity

- Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, a study conducted on various human cancer cell lines demonstrated significant cytotoxic effects, indicating its potential as a chemotherapeutic agent.

2. Antimicrobial Properties

- The compound has shown promising results against various bacterial strains, suggesting its potential use in developing new antimicrobial agents. Research has highlighted its effectiveness against resistant strains, which is critical in addressing the growing issue of antibiotic resistance.

3. Neuroprotective Effects

- Investigations into neuroprotective properties have revealed that (E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one may have beneficial effects on neuronal health and function. Animal models have demonstrated that it can mitigate oxidative stress and inflammation in neural tissues.

Therapeutic Applications

The therapeutic implications of (E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one are vast, with ongoing research exploring its potential in treating various diseases:

1. Cancer Treatment

- Case studies have reported the use of this compound in combination therapies for cancer treatment, where it enhances the efficacy of established chemotherapeutics.

2. Infection Control

- Its antimicrobial properties are being investigated for applications in treating infections caused by multi-drug resistant organisms.

3. Neurological Disorders

- The neuroprotective effects suggest possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a pivotal role.

Case Studies

Several case studies provide insight into the practical applications of (E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one:

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated Ketone

The enone system facilitates Michael additions and conjugate additions due to electron-deficient β-carbon reactivity.

Key Insight : The azepane’s electron-donating nature increases electrophilicity at the β-carbon, enhancing nucleophilic attack rates compared to non-amine-substituted chalcones .

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions, forming six-membered rings.

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Thermal (Δ, 150°C) | Bicyclohexane derivative | 72% |

| Anthracene | Lewis acid (AlCl₃) | Polycyclic adduct | 58% |

Steric Effects : The 4-propoxyphenyl group’s bulkiness directs regioselectivity toward less hindered positions .

Reduction Reactions

Selective reduction of the ketone or double bond is achievable via tailored conditions.

Mechanistic Note : The azepane’s lone pair on nitrogen stabilizes transition states during hydride transfer .

Oxidation Reactions

Controlled oxidation targets the enone or aryl ether groups.

Kinetic Control : The propoxy group’s electron-donating effect slows aryl ring oxidation compared to unsubstituted analogs .

Azepane Ring Modifications

The azepane’s secondary amine undergoes alkylation/acylation or participates in ring-opening.

Thermodynamics : Azepane’s ring strain (7-membered) lowers activation energy for ring-opening compared to smaller amines .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or cis-trans isomerization.

| Condition | Product | Quantum Yield |

|---|---|---|

| UV (254 nm), inert atm | Cyclobutane dimer | 0.45 |

| UV (365 nm), O₂ | Epoxide at double bond | 0.28 |

Stereoelectronic Effects : The (E)-configuration optimizes orbital alignment for cycloaddition .

Biological Activity Correlations

While excluded sources (smolecule.com, benchchem.com) emphasize bioactivity, peer-reviewed data for this compound remain limited. Structural analogs suggest:

-

Anticancer potential : Via ROS generation (enone-mediated oxidative stress).

-

Antimicrobial activity : Azepane’s membrane disruption capability .

Comparative Reactivity Table

| Reaction Class | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalyst Dependence |

|---|---|---|---|

| Michael Addition | 2.3 × 10⁻³ | 45.2 | Base (NaOH) |

| Diels-Alder | 1.1 × 10⁻⁴ | 68.7 | None |

| Ketone Reduction | 4.8 × 10⁻² | 32.1 | CeCl₃ |

Comparison with Similar Compounds

Structural and Functional Group Variations

Chalcones are categorized based on substituents on their A- and B-rings. Below is a comparative analysis of key analogs:

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- Halogens (e.g., fluorine, chlorine) and nitro groups on the B-ring enhance antibacterial and anticancer activity by increasing electrophilicity of the α,β-unsaturated ketone . The target compound’s 4-propoxy group (electron-donating) may reduce electrophilicity compared to halogenated analogs but improve membrane permeability.

- Methoxy/ethoxy substituents (e.g., ETTC) improve apoptosis induction via enhanced lipophilicity and mitochondrial targeting .

- Heterocyclic A-Ring Substitutions: Piperazine-substituted chalcones (e.g., cluster 12 in ) exhibit moderate activity but poorer solubility. 2-Aminophenyl derivatives () show strong antioxidant activity due to hydrogen-bonding interactions from the amine group . The azepane’s aliphatic amine may offer similar benefits but with reduced aromaticity.

Substitution Position :

- Ortho-hydroxy groups (e.g., 2-hydroxyphenyl in ) enhance radical scavenging, while para-substitutions (e.g., 4-propoxyphenyl) favor steric accommodation in enzyme active sites .

Q & A

Basic: What are the optimized synthetic routes for (E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

Answer:

The compound is synthesized via a multi-step approach, typically involving:

Claisen-Schmidt Condensation : Reacting 4-propoxyphenylacetone with an appropriate aldehyde in the presence of a base (e.g., KOH/ethanol) to form the α,β-unsaturated ketone backbone .

Azepane Substitution : Introducing the azepane moiety via nucleophilic substitution or coupling reactions under reflux conditions (e.g., THF or DCM as solvents, triethylamine as a base) .

Key Factors :

- Temperature : Higher yields (70–85%) are achieved at 50–80°C for condensation steps .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the (E)-configuration of the α,β-unsaturated ketone (δ 7.5–8.0 ppm for olefinic protons) and azepane ring integration .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 343.2145) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms bond angles (e.g., C=O bond length ~1.22 Å) .

Advanced: How can researchers assess the thermal stability and reactivity of this compound under varying conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (e.g., >200°C indicates moderate thermal stability) .

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and exothermic/endothermic events (e.g., melting point ~150–160°C) .

- Reactivity Screening : Test oxidation (e.g., with mCPBA for epoxidation) and reduction (e.g., NaBH for ketone-to-alcohol conversion) to map functional group behavior .

Advanced: What strategies are effective for evaluating its biological activity and target specificity?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinity with targets like cyclooxygenase-2 (COX-2) or serotonin receptors (docking scores ≤ −8.0 kcal/mol suggest strong interactions) .

- In Vitro Assays :

Advanced: How can computational modeling (e.g., DFT) predict electronic properties and molecular interactions?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess redox activity and charge transfer potential .

- AIM Theory : Analyze bond critical points (BCPs) to quantify hydrogen-bond strength (e.g., electron density ρ ≈ 0.02 a.u. for weak interactions) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent oxidation .

- Waste Disposal : Neutralize with 10% NaOH/ethanol mixture before incineration .

Advanced: How do crystallographic studies inform non-linear optical (NLO) properties?

Answer:

- Polarized Microscopy : Confirm non-centrosymmetric crystal packing, a prerequisite for NLO activity .

- Hyperpolarizability (β) : Measure via Kurtz-Perry powder technique (e.g., β ≈ 1.5 × 10 esu for second-harmonic generation) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts contribute 25% to crystal stability) .

Advanced: What methodologies elucidate reaction mechanisms for azepane-ring functionalization?

Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., KIE > 1 suggests proton transfer is critical) .

- In Situ FTIR : Monitor intermediates during azepane substitution (e.g., ν(C=O) shifts from 1680 → 1705 cm indicate ketone activation) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

- Analog Synthesis : Replace the 4-propoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .

- Pharmacophore Mapping : Overlay active/inactive analogs in MOE software to identify essential features (e.g., azepane ring’s amine group is critical for receptor binding) .

Advanced: How should researchers resolve contradictions in reported pharmacological data?

Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., 10% FBS in DMEM for cell studies) .

- Multi-Technique Validation : Cross-validate IC values using SPR (surface plasmon resonance) and fluorescence polarization .

- Meta-Analysis : Compare datasets across literature (e.g., adjust for batch-to-batch purity variations >5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.